molecular formula C11H7ClO3S B6381415 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1262002-39-0

4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6381415
CAS No.: 1262002-39-0
M. Wt: 254.69 g/mol
InChI Key: BKMVNIGOOBXKCN-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, which is attached to the thiophene ring at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

4-(4-chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3S/c12-8-2-1-6(3-9(8)13)7-4-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVNIGOOBXKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686015
Record name 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-39-0
Record name 2-Thiophenecarboxylic acid, 4-(4-chloro-3-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262002-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 4-(4-Chloro-3-oxophenyl)thiophene-2-carboxylic acid.

    Reduction: Formation of 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-methanol.

    Substitution: Formation of 4-(4-Amino-3-hydroxyphenyl)thiophene-2-carboxylic acid or 4-(4-Mercapto-3-hydroxyphenyl)thiophene-2-carboxylic acid.

Scientific Research Applications

Comparison with Similar Compounds

4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

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